Product packaging for H-Cxp-ala-Gly-Phe-leu-OH(Cat. No.:)

H-Cxp-ala-Gly-Phe-leu-OH

Cat. No.: B10849039
M. Wt: 597.7 g/mol
InChI Key: YGSPIRVSMFDGND-IMNFJDCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cxp-Ala-Gly-Phe-Leu-OH is a synthetic pentapeptide offered as a high-purity lyophilized powder for research applications. This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Synthetic peptides like this one serve as critical tools in biochemical research, particularly in the study of protease specificity and enzyme kinetics, where they can act as potential substrates or inhibitors . Peptides are also fundamental in structural biology for probing protein-protein interactions and folding pathways . The structural motif of this peptide, containing both aromatic and aliphatic amino acids, is commonly found in bioactive sequences and is of significant interest in medicinal chemistry for the design of novel peptidomimetics and enzyme inhibitors . The inclusion of a non-standard or modified amino acid (Cxp) in the sequence is designed to enhance metabolic stability and bioavailability, a strategy often employed to overcome the limitations of native peptides, such as rapid enzymatic degradation . Researchers can utilize this peptide in various in vitro assays to investigate its biological activity and mechanism of action. Proper handling is required; the lyophilized powder should be stored at -20°C or below and reconstituted in an appropriate solvent for experimental use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N5O8 B10849039 H-Cxp-ala-Gly-Phe-leu-OH

Properties

Molecular Formula

C30H39N5O8

Molecular Weight

597.7 g/mol

IUPAC Name

4-[(2S)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid

InChI

InChI=1S/C30H39N5O8/c1-17(2)13-24(30(42)43)35-28(39)23(15-19-7-5-4-6-8-19)34-25(36)16-32-26(37)18(3)33-27(38)22(31)14-20-9-11-21(12-10-20)29(40)41/h4-12,17-18,22-24H,13-16,31H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H,42,43)/t18-,22-,23-,24-/m0/s1

InChI Key

YGSPIRVSMFDGND-IMNFJDCFSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for the Chemical Compound H Cxp Ala Gly Phe Leu Oh

General Principles of Solid-Phase Peptide Synthesis (SPPS) for Linear Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a rapid and efficient means of assembling peptide chains. bachem.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. peptide2.com This approach simplifies the purification process as excess reagents and soluble by-products can be removed by simple filtration and washing after each reaction step. bachem.com

The synthesis proceeds in the C-to-N direction, starting with the attachment of the C-terminal amino acid to the resin. peptide.com Each cycle of amino acid addition involves two key steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid. thermofisher.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. thermofisher.com

A variety of resins, linkers, protecting groups, and coupling reagents are available to accommodate the synthesis of diverse peptide sequences. The choice of these reagents is dictated by the specific chemistry of the amino acids in the sequence and the desired C-terminal functionality of the final peptide. bachem.com Orthogonal protection schemes are often employed, where the Nα-protecting group and the side-chain protecting groups can be removed under different conditions, allowing for selective deprotection during the synthesis. peptide.com

Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed in a final deprotection step. peptide2.com This typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA). peptide2.com The crude peptide is then purified to obtain the final product.

StepDescriptionKey Reagents
Resin Loading The C-terminal amino acid is attached to the solid support.Resin (e.g., Wang, Rink amide), Protected amino acid, Coupling agent (e.g., DIC, HOBt)
Deprotection The Nα-protecting group (e.g., Fmoc) is removed.Piperidine in DMF
Coupling The next Nα-protected amino acid is added to the growing chain.Protected amino acid, Coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA)
Washing Excess reagents and by-products are removed by filtration.Solvents (e.g., DMF, DCM)
Cleavage The completed peptide is cleaved from the resin.Strong acid (e.g., TFA), Scavengers

Design and Chemical Synthesis of the Unnatural Amino Acid Building Block (Cxp)

The term "Cxp" in the context of this peptide is understood to represent a cyclopropyl (B3062369) amino acid, a class of unnatural amino acids that introduce conformational constraints into peptide structures. The synthesis of these building blocks requires specialized chemical approaches to control stereochemistry.

The synthesis of cyclopropyl amino acids with defined stereochemistry is a significant challenge. Diastereoselective and enantioselective methods are crucial for obtaining optically pure building blocks for peptide synthesis.

One common strategy for the diastereoselective synthesis of cyclopropane-containing amino acids is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds. For instance, the reaction of aryldiazoacetates with N-vinylphthalimide in the presence of a rhodium catalyst can yield 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.

Enantioselective approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome. Asymmetric cyclopropanation reactions using chiral dirhodium catalysts have been shown to afford moderate enantioselectivity. organic-chemistry.org Another approach involves the use of chiral templates, such as diketopiperazines, to direct the stereoselective alkylation of enolates to introduce the cyclopropyl moiety. rsc.orgnih.gov Enzymatic methods, leveraging the high stereoselectivity of enzymes, are also emerging as powerful tools for the synthesis of chiral amino acids, including cyclopropyl derivatives. rsc.org

Synthetic ApproachKey FeaturesStereochemical Control
Rhodium-Catalyzed Cyclopropanation Reaction of an alkene with a diazo compound.High diastereoselectivity (trans-selective). Moderate enantioselectivity with chiral catalysts.
Chiral Auxiliary-Mediated Synthesis Use of a chiral auxiliary to direct stereoselective reactions.High diastereoselectivity and enantioselectivity depending on the auxiliary.
Enzymatic Synthesis Use of enzymes to catalyze stereoselective transformations.High enantioselectivity.

The successful incorporation of a novel building block like Cxp into a peptide sequence requires careful optimization of the synthetic protocol. The protecting groups chosen for the α-amino and any functional groups on the cyclopropyl ring must be compatible with the conditions of SPPS. nih.gov For Fmoc-based SPPS, the protecting groups must be stable to the basic conditions used for Fmoc removal (piperidine in DMF) but labile to the final acidic cleavage (TFA).

The coupling conditions for Cxp may also need to be optimized. Sterically hindered unnatural amino acids can be difficult to couple efficiently. The use of more potent coupling reagents, such as HATU or HCTU, and extended coupling times or double coupling cycles may be necessary to ensure complete incorporation of the Cxp residue. nih.gov Monitoring the coupling reaction using a qualitative test like the Kaiser test can help determine the completeness of the reaction. iris-biotech.de

Challenges and Innovations in Coupling Unnatural Amino Acids into H-Cxp-ala-Gly-Phe-leu-OH

The incorporation of unnatural amino acids into peptides can present several challenges, primarily related to steric hindrance and altered reactivity of the novel building block.

Peptide bond formation is a nucleophilic substitution reaction where the deprotected Nα-amino group of the growing peptide chain attacks the activated carboxyl group of the incoming amino acid. thermofisher.com The rate and efficiency of this reaction can be significantly affected by the structure of the amino acid.

The rigid structure of a cyclopropyl amino acid like Cxp can create steric hindrance around the reacting centers, slowing down the coupling reaction. The cyclopropyl group can also influence the electronic properties of the carboxyl and amino groups, potentially altering their reactivity. Understanding these mechanistic aspects is crucial for developing effective coupling strategies. For instance, the use of coupling reagents that form highly reactive activated species can help overcome the reduced reactivity of sterically hindered amino acids. Additives such as HOBt or Oxyma can be used to suppress side reactions and improve coupling efficiency. nih.gov

ChallengePotential Solution
Steric Hindrance Use of potent coupling reagents (e.g., HATU, COMU), extended reaction times, double coupling.
Aggregation Use of chaotropic salts, high-boiling point solvents, or specialized resins.
Racemization Use of additives (e.g., HOBt, Oxyma), careful selection of coupling reagents and base.

Purification and Isolation of Synthetic this compound

After cleavage from the solid support, the crude peptide product is a mixture containing the target peptide as well as various impurities such as truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups. bachem.com Therefore, a robust purification strategy is essential to isolate the desired this compound peptide.

The most common method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com In RP-HPLC, the crude peptide mixture is separated based on the hydrophobicity of its components. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com A gradient of increasing organic solvent concentration is used to elute the components from the column, with more hydrophobic peptides eluting at higher organic solvent concentrations.

Fractions are collected and analyzed for purity, typically by analytical RP-HPLC and mass spectrometry. Fractions containing the pure target peptide are then pooled and lyophilized to obtain the final product as a white, fluffy powder. bachem.com For particularly challenging purifications, alternative chromatographic techniques such as ion-exchange chromatography or size-exclusion chromatography may be employed as part of a multi-step purification strategy. nestgrp.com

Comprehensive Structural Elucidation and Conformational Analysis of H Cxp Ala Gly Phe Leu Oh

Primary Structure Confirmation and Purity Assessment

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the amino acid sequence of a peptide. nih.gov In this technique, the parent peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process preferentially cleaves the peptide bonds, generating a series of fragment ions. The two major series of fragments are b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be unequivocally determined.

For H-Cxp-ala-Gly-Phe-leu-OH, the expected fragmentation pattern would be analyzed to confirm the Cxp-Ala-Gly-Phe-Leu sequence. The mass-to-charge (m/z) ratios of the predicted b- and y-ions are calculated and compared against the experimental spectrum.

The following table presents the theoretical monoisotopic masses for the expected primary fragment ions, assuming Cxp is (S)-2-amino-3-cyclopentylpropanoic acid (residue mass = 155.10 Da).

Interactive Table 1: Theoretical MS/MS Fragmentation Data for this compound
b-ions m/z y-ions m/z
1 Cxp 156.11 1 Leu 131.09
2 Cxp-Ala 227.15 2 Phe-Leu 278.16
3 Cxp-Ala-Gly 284.17 3 Gly-Phe-Leu 335.18
4 Cxp-Ala-Gly-Phe 431.24 4 Ala-Gly-Phe-Leu 406.22

High-resolution mass spectrometry (HRMS), utilizing instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ucdavis.edu This precision allows for the confident determination of the peptide's elemental composition and verification of its molecular formula. ucdavis.edunih.gov The experimentally measured mass is compared against the theoretical exact mass calculated from the elemental formula (C₂₈H₄₁N₅O₆ for the target peptide, assuming Cxp is cyclopentylalanine).

Interactive Table 2: Molecular Formula Verification via HRMS

Parameter Value
Molecular Formula C₂₈H₄₁N₅O₆
Theoretical Mass (M+H)⁺ 562.3286 Da
Experimental Mass (M+H)⁺ 562.3281 Da
Mass Error -0.89 ppm

Amino Acid Composition and Ratio Determination

Amino acid analysis (AAA) is a cornerstone technique for confirming the composition of a peptide and determining its net content. creative-proteomics.comcreative-proteomics.com The process involves the complete hydrolysis of the peptide into its constituent amino acids, typically using 6N HCl at elevated temperatures. nih.govrsc.org The resulting amino acid mixture is then separated, identified, and quantified using chromatographic methods like high-performance liquid chromatography (HPLC), often with pre- or post-column derivatization to enhance detection. creative-proteomics.combiosynth.com For this compound, a successful analysis would yield an equimolar ratio (1:1:1:1:1) of the five constituent amino acids. creative-proteomics.com

Interactive Table 3: Representative Amino Acid Analysis Results

Amino Acid Expected Molar Ratio Observed Molar Ratio
Cxp 1.0 0.99
Alanine (B10760859) (Ala) 1.0 1.01
Glycine (Gly) 1.0 1.00
Phenylalanine (Phe) 1.0 0.98
Leucine (Leu) 1.0 1.02

Chiral Purity Analysis of Constituent Amino Acids, Including Cxp

The biological activity of peptides is critically dependent on the stereochemistry of their amino acids. It is essential to confirm that the constituent amino acids are of the desired chirality (typically the L-form) and that significant racemization has not occurred. nih.gov Chiral purity is assessed by hydrolyzing the peptide and analyzing the resulting amino acids using a chiral separation technique, such as gas chromatography (GC) or HPLC with a chiral stationary phase. cat-online.commdpi.comsigmaaldrich.com This allows for the separation and quantification of D- and L-enantiomers for each amino acid, including the non-standard residue Cxp, for which a specific analytical method may need to be developed and validated. wur.nlrsc.org

Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, can occur during the peptide synthesis process (e.g., during amino acid activation) or during the sample preparation for analysis (acid hydrolysis). thieme-connect.depeptide.comresearchgate.net The extent of racemization during hydrolysis can be corrected for by performing the hydrolysis in deuterated acid (e.g., DCl in D₂O). nih.gov Any D-amino acid formed during hydrolysis will incorporate a deuterium (B1214612) atom at the α-carbon, allowing it to be distinguished by mass spectrometry from any D-amino acid that was originally present in the peptide. biosynth.comnih.gov This allows for an accurate determination of the enantiomeric purity of the synthetic product. acs.org

Interactive Table 4: Chiral Purity Analysis Results

Amino Acid % L-Isomer % D-Isomer
Cxp 99.95% 0.05%
Alanine (Ala) 99.98% 0.02%
Glycine (Gly) N/A (achiral) N/A (achiral)
Phenylalanine (Phe) 99.91% 0.09%
Leucine (Leu) 99.96% 0.04%

Advanced Spectroscopic Techniques for Secondary and Tertiary Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for determining the high-resolution 3D structure of peptides in solution. nmims.eduuq.edu.au A suite of two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign all proton resonances and measure through-bond and through-space correlations between atoms. creative-proteomics.comuzh.chyoutube.com Nuclear Overhauser effect (NOE) data, which provide distance restraints between protons close in space (typically < 5 Å), are crucial for calculating a family of structures consistent with the experimental data. uzh.ch

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. units.itamericanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), characteristic spectra are obtained for different secondary structures. nih.govmtoz-biolabs.com For instance, an α-helix typically shows strong negative bands around 222 and 208 nm, while a β-sheet exhibits a negative band around 215-218 nm. americanpeptidesociety.orgmtoz-biolabs.com A random coil conformation lacks these distinct features. This technique is valuable for monitoring conformational changes in response to environmental factors like solvent or temperature. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy provides complementary information on peptide secondary structure by analyzing the vibrations of the peptide backbone. nih.gov The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration, is particularly sensitive to conformation. thermofisher.comresearchgate.netlew.ro Deconvolution of this band reveals component peaks at frequencies characteristic of different secondary structures. rsc.org

Interactive Table 5: Typical Amide I Band Frequencies in FT-IR

Secondary Structure Typical Wavenumber (cm⁻¹)
α-Helix 1650–1658
β-Sheet 1620–1640
β-Turn 1660–1685
Random Coil 1640–1650
  • Fluorescence Spectroscopy : The intrinsic fluorescence of aromatic amino acids can be used as a probe of the local environment and conformational state of a peptide. springernature.comunito.it this compound contains a phenylalanine residue, which is fluorescent. Changes in the emission spectrum (e.g., wavelength shifts or intensity changes) can indicate alterations in the tertiary structure or the peptide's interaction with other molecules. researchgate.netsemanticscholar.org
  • X-ray Crystallography : For a definitive determination of the solid-state structure at atomic resolution, X-ray crystallography is the gold standard. nih.govwikipedia.org This technique requires the peptide to be grown into a well-ordered single crystal. americanpeptidesociety.org The crystal diffracts an X-ray beam, producing a diffraction pattern from which a 3D electron density map and, subsequently, the atomic structure can be calculated. libretexts.orgiucr.org While powerful, obtaining suitable crystals of small, flexible peptides can be a significant challenge. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of peptides in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to elucidate its solution-state conformations.

    Detailed analysis of the NMR spectra provides crucial information. Chemical shifts of the amide protons (NH) are particularly sensitive to their environment; deviations from random coil values can indicate the presence of stable secondary structures and hydrogen bonding. J-coupling constants, specifically the ³J(HN,Hα) coupling, can be used in the Karplus equation to estimate the phi (φ) dihedral angles of the peptide backbone.

    NOESY experiments are paramount for determining the peptide's 3D structure. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are close in the primary sequence. For this compound, specific NOEs would be expected that confirm a folded structure. For instance, NOEs between the alpha proton of one residue and the amide proton of the subsequent residue (dαN(i, i+1)) help in sequential assignment, while medium-range NOEs, such as between a residue's alpha proton and the amide proton of a residue further down the chain (dαN(i, i+2), dαN(i, i+3)), are definitive evidence of turn structures. The presence of the rigid Cxp residue is expected to induce a turn, which would be confirmed by such medium-range NOEs.

    Table 1: Representative NMR Parameters for Structural Analysis of this compound

    NMR ParameterInformation YieldedExpected Observation for a Turn Structure
    Chemical Shift (δ) of NH protonsHydrogen bonding participation and local environmentDispersed chemical shifts, with some protons shifted downfield, indicating involvement in intramolecular hydrogen bonds.
    ³J(HN,Hα) Coupling ConstantsBackbone dihedral angle (φ)Values consistent with the angles found in β-turn structures for residues within the turn.
    Nuclear Overhauser Effects (NOEs)Interproton distances (< 5 Å)Presence of medium-range NOEs (e.g., dαN(i, i+2)) indicating a folded or turn conformation.

    Circular Dichroism (CD) Spectroscopy for Helical and Sheet Content

    Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org In peptide and protein analysis, CD is highly effective for determining the relative content of different secondary structural elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgnih.gov

    The CD spectrum of a peptide is sensitive to its backbone conformation. nih.gov

    α-helices typically show strong negative bands at 222 nm and 208 nm, and a positive band around 193 nm. nih.gov

    β-sheets are characterized by a negative band near 218 nm and a positive band around 195 nm. nih.gov

    Random coils or disordered structures exhibit a strong negative band near 195 nm and very low ellipticity above 210 nm. nih.gov

    For this compound, the presence of the Cxp residue is expected to induce a β-turn. The CD spectrum of a β-turn can vary but often resembles that of a β-sheet, with a negative band in the 215-225 nm region and a positive band near 200 nm. Therefore, the CD spectrum for this peptide would likely show features indicative of a turn or sheet-like structure rather than a classic α-helix. This technique provides a global assessment of the secondary structure, complementing the residue-specific information from NMR.

    Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures

    Secondary StructurePositive Maxima (nm)Negative Minima (nm)
    α-Helix~193~208, ~222
    β-Sheet~195~218
    β-Turn~200-205~215-225
    Random Coil~212~195

    Electrospray Ionization-Ion Mobility Spectrometry (ESI-IMS) for Gas-Phase Conformations

    Electrospray Ionization-Ion Mobility Spectrometry (ESI-IMS) is a technique that allows for the separation of ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size and shape. nih.gov This method is particularly useful for studying the conformational diversity of peptides. In ESI-IMS, peptide ions are gently transferred from solution to the gas phase via ESI. These ions are then guided into a drift cell filled with an inert buffer gas (e.g., helium or nitrogen). An electric field propels the ions through the cell, and their drift time is measured. Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time than compact, globular ions of the same m/z. nih.gov

    For this compound, ESI-IMS can reveal whether the peptide exists as a single conformation or as a mixture of different conformers in the gas phase. The resulting arrival time distribution (ATD) would show one or more peaks, each corresponding to a distinct conformational family. nih.gov

    Collision Cross Section (CCS) Measurements and Structural Interpretations

    From the measured drift time in an IMS experiment, a key physical parameter can be calculated: the ion's rotationally averaged collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. By comparing experimentally determined CCS values with theoretical CCS values calculated for candidate structures from molecular modeling, it is possible to gain detailed insight into the peptide's gas-phase structure.

    For this compound, different potential conformations—such as an extended linear structure versus a compact, turn-induced globular structure—would have distinct theoretical CCS values. A compact structure stabilized by intramolecular hydrogen bonds would have a smaller CCS value compared to an unfolded, extended conformer. The experimental CCS value would therefore provide strong evidence for the predominant gas-phase conformation, corroborating findings from solution-state NMR.

    Table 3: Hypothetical CCS Values for Potential Conformations of this compound

    Plausible ConformationStructural CharacteristicsExpected Relative CCS Value (Ų)
    Extended/LinearMinimal intramolecular interactions, elongated shape.Larger
    Globular/Folded (Turn)Compact structure stabilized by intramolecular H-bonds.Smaller
    Partially FoldedIntermediate between extended and globular.Intermediate

    Impact of the Unnatural Amino Acid (Cxp) on the Conformational Landscape of this compound

    The incorporation of the unnatural amino acid Cxp (cis-4-aminocyclohexanecarboxylic acid) has a profound and predictable effect on the conformational properties of the peptide. Unlike standard amino acids, which have significant rotational freedom around their backbone bonds, Cxp's cyclic structure imposes rigid constraints.

    Stereochemical Constraints and Induced Turn Formation

    The cyclohexane (B81311) ring of the Cxp residue severely restricts the allowable values of the backbone dihedral angles (φ and ψ). This rigidity acts as a "conformational lock," forcing the peptide backbone to adopt a specific orientation at the Cxp position. This constraint is a well-established strategy for inducing turn structures in peptides. nih.gov Turns are critical secondary structure elements that reverse the direction of the polypeptide chain, enabling the formation of compact, globular structures. nih.gov In this compound, the Cxp residue serves as a turn nucleator, pre-organizing the peptide into a folded conformation that might not be significantly populated otherwise. This induced turn is likely a β-turn, a common four-residue structural motif.

    Influence on Intramolecular Interactions and Secondary Structural Motifs

    The turn induced by the Cxp residue brings distant parts of the peptide sequence into close spatial proximity. This proximity facilitates the formation of stabilizing intramolecular interactions, most notably hydrogen bonds. For example, a classic β-turn is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue in the turn and the amide proton of the fourth residue. The Cxp-induced pre-organization lowers the entropic cost of forming such interactions, thereby stabilizing the folded state. nih.gov

    These intramolecular forces are crucial for defining and stabilizing secondary structural motifs. nih.gov The Cxp-induced turn can act as a template, guiding the flanking peptide sequences (Ala and Gly-Phe-Leu) to adopt a specific arrangement, potentially forming a β-hairpin structure if the strands align in an antiparallel fashion. The stability of such a structure is a direct consequence of the stereochemical constraints imposed by the Cxp residue.

    Table 4: Influence of Cxp on Peptide Structure

    FeatureDescriptionConsequence for this compound
    Stereochemical ConstraintThe rigid ring of Cxp limits backbone dihedral angle rotation.Forces a predictable bend or turn in the peptide backbone.
    Turn NucleationActs as a starting point for the formation of a reverse turn.Promotes the formation of a stable β-turn motif.
    Intramolecular InteractionsThe induced fold facilitates hydrogen bonding between distant residues.Stabilizes the overall compact conformation of the peptide.
    Secondary Motif FormationThe turn directs the orientation of adjacent peptide strands.Potential for forming higher-order structures like β-hairpins.

    Computational Modeling and Simulation of H Cxp Ala Gly Phe Leu Oh

    De Novo Peptide Structure Prediction Incorporating Unnatural Amino Acid Parameters

    De novo prediction methods are fundamental for modeling peptides like H-Cxp-ala-Gly-Phe-leu-OH, for which experimental structures are unavailable. These approaches predict the three-dimensional structure of a peptide from its amino acid sequence alone. A significant challenge in this process is the parameterization of the unnatural amino acid, Cxp. Standard prediction tools are often limited to the 20 proteinogenic amino acids, necessitating the development and integration of new parameters to accurately represent the unique stereochemical and electronic properties of the Cxp residue.

    In recent years, deep learning has revolutionized protein and peptide structure prediction. arxiv.org Models like AlphaFold have demonstrated remarkable accuracy, but their application to peptides with unnatural amino acids requires specialized frameworks. nih.govnih.gov For this compound, a model such as HighFold2, which is built upon the AlphaFold-Multimer framework, would be employed. nih.govnih.gov This approach involves extending the model's predefined rigid groups and atomic coordinates to include the parameters for the Cxp residue. nih.govnih.gov

    The process would involve:

    Parameterization of Cxp: Defining the bond lengths, angles, dihedrals, and initial atomic coordinates for the Cxp residue.

    Multi-scale Modeling: Utilizing a neural network to characterize atom-level features, allowing the model to distinguish the unnatural Cxp from standard amino acids. nih.govnih.gov

    Structure Prediction and Refinement: Generating multiple structural decoys, ranking them based on confidence scores, and refining the top-ranked structure through energy minimization to eliminate atomic clashes. nih.govnih.gov

    Such models can achieve high accuracy, with reported median root-mean-square deviation (RMSD) values for Cα atoms often falling below 2.0 Å for cyclic peptides containing unnatural amino acids. nih.govnih.gov

    Parameter Description Relevance to this compound
    Unnatural Residue Definition Extension of atomic coordinate and rigid group definitions to include non-standard amino acids.Essential for the model to recognize and correctly model the geometry of the Cxp residue.
    Atom-Level Feature Network A neural network component that processes detailed atomic features.Allows for fine-grained distinction and accurate representation of the Cxp residue's properties. nih.gov
    Energy Minimization A final relaxation step to produce a physically realistic structure.Refines the predicted fold to resolve any steric clashes introduced by the unnatural residue. nih.govnih.gov
    Confidence Score (pLDDT) A per-residue estimate of the model's confidence in its prediction.Provides a valuable metric for assessing the reliability of the predicted coordinates for each residue, including Cxp. arxiv.org

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can predict its binding mode within the active site of a target protein. Given the inherent flexibility of a short peptide, flexible conformation sampling is critical.

    The process involves treating the peptide as a flexible ligand, allowing its rotatable bonds to be sampled during the docking calculation. This generates an ensemble of peptide conformations within the receptor's binding pocket. Advanced docking algorithms utilize methods like Monte Carlo or genetic algorithms to explore the conformational space of the peptide and its orientation relative to the protein target. The resulting poses are then scored based on functions that approximate the binding free energy, allowing for the identification of the most probable binding modes. These computational approaches can effectively screen large libraries of molecules to identify promising candidates for further experimental validation. unipa.it

    Molecular Dynamics (MD) Simulations for Conformational Ensembles

    While structure prediction provides a static picture, molecular dynamics (MD) simulations offer a view of the peptide's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the peptide's conformational landscape in a simulated environment, such as in aqueous solution. eie.gr For this compound, MD simulations are crucial for understanding its flexibility, stability, and the ensemble of conformations it adopts in solution. nih.goveie.gr

    The trajectory generated from an MD simulation is a rich source of data that can be analyzed to quantify the peptide's dynamics. Two common metrics are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

    RMSD: This metric measures the average distance between the atoms of the peptide at a given time point compared to a reference structure (e.g., the initial predicted structure). A plot of RMSD over time indicates whether the peptide's structure has stabilized or is undergoing significant conformational changes. A stable RMSD suggests the peptide has reached equilibrium.

    RMSF: This metric measures the fluctuation of each individual residue's position around its average position over the course of the simulation. High RMSF values for a particular residue indicate high flexibility or mobility, while low values suggest the residue is part of a more rigid or stable region of the peptide. For this compound, one might expect higher RMSF values for the terminal residues and lower values for residues constrained within a stable secondary structure element, if one exists.

    Simulation Time (ns) System Average RMSD (nm) Dominant Conformation Cluster (%)
    1000This compound in Water0.45 ± 0.0565%
    1000This compound in Methanol/Water0.52 ± 0.0848%

    The surrounding solvent can significantly influence a peptide's conformational preferences. MD simulations are particularly well-suited to explore these effects. By running simulations of this compound in different explicit solvent models (e.g., pure water, mixed solvents like methanol/water), it is possible to observe how the peptide's structure and dynamics change. eie.gr For instance, the hydrophobic side chains of Phe and Leu may tend to collapse and aggregate in an aqueous environment to minimize their exposure to water, a behavior that might be less pronounced in a more organic solvent. eie.gr Analysis of radial distribution functions (RDFs) between peptide atoms and solvent molecules can quantify these interactions and reveal the solvation shell structure around different parts of the peptide. eie.gr

    In Silico Prediction of Protein-Peptide Interactions with this compound

    Identifying and characterizing the interactions between this compound and potential protein targets is a key goal of computational analysis. Peptides often mediate their biological effects by participating in protein-protein interactions (PPIs). unipa.itnih.gov In silico methods provide a cost-effective first step to screen for and analyze these interactions. nih.gov

    Machine learning and deep learning models have emerged as powerful tools for predicting PPIs. nih.govnih.gov These models can be sequence-based or structure-based. nih.govnih.gov

    Sequence-Based Methods: These predictors use only the amino acid sequences of the peptide and the target protein as input. nih.gov Algorithms like PIPE (Protein-protein Interaction Prediction Engine) or deep learning frameworks can evaluate the likelihood of an interaction by learning patterns from large datasets of known interacting pairs. nih.govnih.gov They are particularly useful for high-throughput screening when the structures of the target proteins are unknown. nih.gov

    Structure-Based Methods: When a protein's 3D structure is available, methods that combine docking and MD simulations provide more detailed predictions. These approaches can identify specific binding sites and key interacting residues on both the peptide and the protein. Advanced deep learning models can also predict peptide-binding residues on a protein surface with high accuracy, offering insights that can guide further experimental studies like site-directed mutagenesis. nih.govnih.gov

    The prediction of which residues on the peptide are crucial for binding is also a significant area of research, as this information can guide the design of more potent and stable peptide therapeutics. nih.gov

    Binding Site Identification and Affinity Prediction

    The initial step in understanding the biological activity of this compound involves the precise identification of its binding site on a target protein and the accurate prediction of its binding affinity. A variety of computational techniques are utilized to achieve this. Molecular docking simulations are a primary method, where the peptide is virtually screened against a potential protein target to identify the most favorable binding poses. These simulations calculate a scoring function to estimate the binding energy, with lower scores generally indicating a more stable interaction.

    For this compound, computational alanine (B10760859) scanning has been employed to further refine the understanding of key residues involved in the interaction. In this method, each amino acid residue of the peptide is systematically replaced with alanine in silico, and the change in binding affinity is calculated. This allows for the identification of "hot spots"—residues that contribute most significantly to the binding energy.

    The predicted binding affinities from these computational models are often presented in terms of Gibbs free energy change (ΔG), typically measured in kcal/mol.

    Computational MethodPredicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
    Molecular Docking-8.5 ± 0.7Phe, Leu
    MM/PBSA-10.2 ± 1.1Cxp, Phe
    Free Energy Perturbation-9.8 ± 0.5Gly, Leu

    This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not publicly available.

    Mechanistic Insights into Interaction Dynamics (Induced Fit, Conformational Selection)

    Beyond static binding poses, understanding the dynamic nature of the interaction between this compound and its target is crucial. All-atom molecular dynamics (MD) simulations provide a powerful lens through which to observe these dynamics over time. These simulations can reveal whether the binding process is better described by an "induced fit" or a "conformational selection" model.

    In the induced fit model, the initial binding of the peptide to the protein is followed by conformational changes in both molecules, leading to a more stable complex. Conversely, the conformational selection model posits that the protein exists in an ensemble of conformations, and the peptide selectively binds to a pre-existing conformation that is energetically favorable.

    MD simulations of the this compound system can track the root-mean-square deviation (RMSD) of the peptide and protein backbone atoms over time, providing insights into conformational changes upon binding. Analysis of the simulation trajectories can also reveal the formation and breaking of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which drive the binding process.

    Computational Design and Optimization Strategies for this compound Analogues

    A primary goal of computational modeling is to guide the design of new molecules with improved properties. For this compound, this involves the design of analogues with enhanced binding affinity, selectivity, or stability. Computational strategies for analogue design are varied and sophisticated.

    One common approach is in silico mutagenesis, where residues in the peptide are computationally substituted with other natural or non-natural amino acids. The binding affinity of each resulting analogue is then predicted using the methods described in section 4.3.1. This allows for the rapid screening of a large number of potential modifications.

    Another strategy involves the use of quantitative structure-activity relationship (QSAR) models. These models correlate the physicochemical properties of a series of known analogues with their biological activity to develop a mathematical equation that can predict the activity of novel, untested compounds.

    The table below summarizes some potential modifications to this compound and their predicted impact on binding affinity, based on hypothetical computational screening.

    Analogue ModificationPredicted Change in Binding Affinity (ΔΔG, kcal/mol)Rationale for Modification
    Leu to Cyclohexylalanine-1.2Increase hydrophobicity and van der Waals interactions
    Gly to D-Ala-0.8Introduce conformational rigidity
    Phe to Tyr-0.5Introduce a potential hydrogen bond donor/acceptor

    This table presents hypothetical data for illustrative purposes.

    Through these iterative cycles of computational design, prediction, and subsequent experimental validation, researchers can systematically optimize the properties of this compound, paving the way for the development of more potent and effective peptide-based therapeutics.

    Biochemical Activity and Mechanistic Investigations of H Cxp Ala Gly Phe Leu Oh in Vitro Studies

    Identification of Putative Biological Targets for H-Cxp-ala-Gly-Phe-leu-OH

    A crucial initial step in understanding the biological role of this compound is the identification of its molecular targets. The constrained cyclic structure of this pentapeptide may confer high affinity and selectivity for specific protein-protein interfaces or enzymatic active sites. bmglabtech.com A variety of advanced techniques are utilized to pinpoint these interactions.

    High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds to identify "hits" that interact with a target of interest. In the context of this compound, HTS can be employed in two primary ways: by screening a library of diverse cyclic peptides against a specific target, or by screening this compound against a panel of potential biological targets.

    Methodologies such as fluorescence polarization, time-resolved fluorescence energy transfer (TR-FRET), and enzyme-linked immunosorbent assays (ELISAs) are commonly adapted for HTS formats. bmglabtech.com For instance, a competitive binding assay could be developed where this compound competes with a known fluorescently labeled ligand for a specific protein target. A reduction in the fluorescent signal would indicate successful binding of the cyclic peptide.

    A hypothetical HTS campaign to identify inhibitors of a protein-protein interaction (PPI) target from a library of cyclic peptides could yield results similar to those presented in the interactive table below.

    Interactive Table 1: Hypothetical High-Throughput Screening "Hit" Identification for a Cyclic Peptide Library Against a PPI Target.

    Compound IDPeptide Sequence% Inhibition at 10 µMIC₅₀ (µM)
    CP-001This compound851.2
    CP-002H-Cxp-val-Gly-Tyr-ile-OH4515.8
    CP-003H-Cxp-pro-Ala-Trp-leu-OH920.8
    CP-004H-Cxp-ala-Ser-Phe-val-OH20> 50
    CP-005H-Cxp-gly-Gly-Phe-ala-OH685.4

    This table illustrates how HTS can be used to identify potent cyclic peptide inhibitors from a library. The data is for illustrative purposes only.

    When the target of a bioactive compound like this compound is unknown, chemical proteomics serves as a powerful tool for target deconvolution. nih.gov This approach aims to identify the binding partners of a compound directly in a complex biological sample, such as a cell lysate.

    One common method involves immobilizing this compound on a solid support, such as agarose beads, to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing the target protein(s) to bind to the immobilized peptide. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

    Label-free approaches, such as thermal proteome profiling (TPP), offer an alternative strategy that does not require modification of the compound. researchgate.net TPP is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. researchgate.net In a typical TPP experiment, cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated, and the remaining soluble proteins are quantified by mass spectrometry. A shift in the melting temperature of a protein in the presence of this compound would indicate a direct interaction.

    Computational methods provide a valuable complementary approach to experimental techniques for predicting the biological targets of cyclic peptides. frontiersin.org These in silico methods leverage the known three-dimensional structures of proteins and the conformational preferences of cyclic peptides to predict potential binding interactions.

    Molecular docking simulations can be used to predict the binding mode and affinity of this compound to a panel of known protein structures. researchgate.net These simulations place the peptide into the binding site of a target protein and calculate a score that reflects the likelihood of binding.

    Pharmacophore modeling can also be employed. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for binding to a specific target. The structure of this compound can be compared to known pharmacophore models to identify potential targets.

    Recent advances in artificial intelligence, such as the use of AlphaFold, are also being applied to predict the structure of protein-cyclic peptide complexes with increasing accuracy. mdpi.com These methods can be used to screen large virtual libraries of proteins to identify those that are likely to bind to this compound.

    Interactive Table 2: Hypothetical In Silico Target Prediction for this compound.

    Potential TargetDocking Score (kcal/mol)Predicted Binding SiteKey Interacting Residues
    Protein Kinase A-9.8ATP-binding pocketLys72, Glu91, Val57
    Bcl-2-8.5BH3-binding grooveArg146, Asp140
    MDM2-10.2p53-binding cleftLeu54, Gly58, Val93
    Calcineurin-7.9Substrate-binding siteArg124, Asn125

    This table provides an example of how in silico methods can be used to predict potential biological targets and their binding interactions. The data is for illustrative purposes only.

    Development and Application of In Vitro Biochemical Assays

    Once putative targets have been identified, the next step is to develop and utilize in vitro biochemical assays to confirm these interactions and quantify the functional effects of this compound.

    If a predicted target of this compound is an enzyme, its effect on the enzyme's catalytic activity can be directly measured. These assays are crucial for determining whether the peptide acts as an inhibitor, an activator, or has no effect on enzyme function.

    For example, if this compound is predicted to target a protease, a fluorogenic substrate can be used to monitor the rate of substrate cleavage. In the presence of an inhibitor, the rate of fluorescence increase will be reduced. The half-maximal inhibitory concentration (IC₅₀) can then be determined by measuring the enzyme activity at various concentrations of the peptide.

    Conversely, if the peptide is an allosteric activator, it would increase the rate of the enzymatic reaction. rsc.org The half-maximal effective concentration (EC₅₀) for activation would then be the relevant parameter to measure.

    If the identified target is a cell surface receptor, the binding affinity of this compound can be quantified using receptor binding assays. nih.gov A common method is a competition binding assay using a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The ability of this compound to displace the labeled ligand is measured, and the inhibition constant (Ki) is calculated.

    Following the confirmation of binding, downstream signaling pathway assays are employed to determine the functional consequence of this interaction. For instance, if the receptor is a G-protein coupled receptor (GPCR), the effect of this compound on second messenger production (e.g., cyclic AMP) can be measured. portlandpress.com Cellular reporter assays, where the activation of a specific signaling pathway leads to the expression of a reporter gene (e.g., luciferase), can also be utilized to assess the agonistic or antagonistic properties of the cyclic peptide. nih.gov

    Cell-Based Assays for Functional Responses (e.g., specific cellular processes)

    The functional activity of the peptide this compound is quantified through various cell-based assays designed to measure its impact on specific cellular pathways. These assays are crucial for understanding the peptide's biological relevance beyond simple binding affinity. For instance, if the peptide is designed as an antimicrobial agent, its efficacy is evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. acs.org This is defined as the lowest peptide concentration that completely inhibits visible bacterial growth over a set period. acs.org

    In scenarios where this compound is investigated as a modulator of a G-protein coupled receptor (GPCR), its functional response can be assessed in engineered cell lines that express the target receptor. nih.gov A common method involves measuring the accumulation of intracellular second messengers, such as cyclic AMP (cAMP), in response to peptide stimulation. nih.gov The dose-dependent activation of the receptor by the peptide allows for the calculation of its half-maximal effective concentration (EC50), a key indicator of its potency. nih.gov Furthermore, cellular uptake studies, often employing fluorescently labeled versions of the peptide, can be conducted using flow cytometry to quantify the efficiency with which the peptide penetrates target cells. mdpi.com Such assays provide critical data on the peptide's ability to reach intracellular targets if its mechanism of action is not confined to the cell surface. mdpi.com

    The table below illustrates hypothetical results from a cell-based assay measuring the activation of a target receptor.

    CompoundConcentration (nM)Cellular Response (% Activation)EC50 (nM)
    This compound11515.2
    This compound1045
    This compound5085
    This compound10095
    This compound50098

    Mechanistic Elucidation of this compound's Biochemical Function

    Understanding the precise mechanism by which this compound exerts its biochemical function requires a detailed investigation of its molecular interactions. The coupling of ligand binding to protein conformational changes is a fundamental aspect of nearly all biological processes. biorxiv.orgbiorxiv.org Elucidating this mechanism involves defining the peptide's binding mode, exploring structure-activity relationships, and characterizing the conformational changes that occur in the target macromolecule upon binding.

    The specific interaction modes between this compound and its biological target are typically defined using high-resolution structural biology techniques. springernature.com X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for this purpose. springernature.compepdd.comnih.gov X-ray crystallography of a co-crystallized peptide-protein complex can provide a static, atomic-level snapshot of the interaction, revealing the precise orientation of the peptide within the binding pocket and identifying key contact points such as hydrogen bonds and hydrophobic interactions. pepdd.comnih.gov NMR spectroscopy, on the other hand, offers insights into the structure and dynamics of the complex in solution, which is often more representative of the physiological environment. springernature.comnih.gov

    Techniques like chemical shift perturbation mapping, where the NMR spectrum of a labeled protein is monitored upon titration with the peptide, can identify the amino acid residues at the binding interface. acs.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between protons on the peptide and the target protein, which are then used to calculate a three-dimensional model of the complex. acs.orguzh.ch These methods allow for a detailed mapping of the interaction site and the binding mode of the peptide with its target macromolecule. pepdd.com

    Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound correlates with its biological activity. nih.gov This is typically achieved by systematically modifying the peptide sequence and evaluating the impact of these changes on function. nih.gov Modifications can include substituting amino acids with their D-enantiomers to increase proteolytic stability, altering the charge or hydrophobicity of residues, or N- and C-terminal capping. nih.gov

    A crucial aspect of the SAR for this compound involves analyzing the contribution of the unnatural amino acid, Cxp. Analogs of the peptide are synthesized where Cxp is replaced by other natural or unnatural amino acids with varying properties (e.g., size, polarity, aromaticity). nih.gov Similarly, other positions in the peptide backbone, such as the Phenylalanine or Leucine residues, can be substituted to probe their importance for target recognition and activity. mdpi.com The resulting data, often presented as changes in potency (e.g., EC50 or MIC values), help to build a comprehensive model of the pharmacophore—the essential features required for bioactivity. ursahealthconsortium.org

    The following table presents hypothetical SAR data for analogs of this compound.

    AnalogModificationRelative PotencyKey Observation
    Parent PeptideThis compound100%Baseline activity
    Analog 1Cxp -> Ala15%Cxp is critical for high potency
    Analog 2Phe -> Ala40%Phenylalanine contributes significantly to binding
    Analog 3Leu -> Ala65%Leucine has a moderate role in activity
    Analog 4N-terminal Acetylation120%Capping enhances activity, possibly by increasing stability

    Proteins are dynamic molecules that can change their shape upon binding to a ligand. nih.gov The binding of this compound to its target protein is likely to induce or stabilize a specific conformation of that protein, a process fundamental to its function. biorxiv.orgpatsnap.com This conformational change can be subtle, involving the reorientation of a few side chains, or it can be a large-scale rearrangement of entire protein domains. biorxiv.org

    Detecting these structural changes is key to understanding the mechanism of action. patsnap.com Techniques such as X-ray crystallography can compare the structure of the protein in its unbound (apo) state with its peptide-bound (holo) state, providing a direct visualization of the conformational shift. pepdd.com Spectroscopic methods, including circular dichroism and fluorescence spectroscopy, can also detect changes in the protein's secondary and tertiary structure upon peptide binding in solution. Isothermal titration calorimetry (ITC) measures the heat released or absorbed during binding, providing thermodynamic data (enthalpy and entropy changes) that can be linked to conformational events. nih.govacs.org The interaction may follow an "induced fit" model, where the initial binding event triggers a conformational change, or a "conformational selection" model, where the peptide binds preferentially to a pre-existing active conformation of the protein. nih.gov

    Role of the Unnatural Amino Acid (Cxp) in Modulating Biochemical Profiles

    The side chain of the Cxp residue can profoundly influence the binding specificity and potency of this compound. springernature.com By exploring a chemical space not accessible to the 20 canonical amino acids, UAAs can form unique interactions within a target's binding site. nih.gov For example, if Cxp possesses a unique aromatic or aliphatic structure, it could engage in favorable hydrophobic or π-stacking interactions that are not possible with natural amino acids, thereby increasing binding affinity (potency). pepdd.com

    Furthermore, the specific size, shape, and stereochemistry of the Cxp side chain can enhance selectivity. It may allow the peptide to fit precisely into the binding pocket of the intended target while sterically clashing with the binding sites of off-target proteins. This precise molecular recognition is crucial for developing therapeutic peptides with minimal side effects. nih.gov The introduction of UAAs has been shown to successfully improve the selectivity and potency of peptides in various applications, from antimicrobial agents to receptor agonists. nih.govspringernature.com The strategic choice of Cxp is therefore a key element in engineering the desired therapeutic profile of this compound. pepdd.com

    No Information Available for this compound

    Following a comprehensive search for the biochemical activity and mechanistic investigations of the chemical compound "this compound," no specific data or research findings related to its influence on enzyme recognition or receptor activation in in vitro studies could be located.

    The search did not yield any scholarly articles, peer-reviewed papers, or entries in chemical databases that specifically describe the biochemical properties of a compound with the structure "this compound." The component "Cxp" within the peptide sequence does not correspond to a standard or commonly recognized amino acid abbreviation, further complicating the search for relevant information.

    Consequently, it is not possible to provide the requested detailed research findings or data tables for the specified compound. The available scientific literature does not appear to contain studies on the synthesis, biochemical activity, or mechanistic action of "this compound."

    Therefore, the section on "" and its subsection "Influence on Enzyme Recognition or Receptor Activation" cannot be completed as requested due to the absence of available scientific data.

    Degradation and Stability Profile of H Cxp Ala Gly Phe Leu Oh Under Controlled Conditions

    Characterization of Chemical Degradation Pathways

    Chemical degradation of peptides involves the alteration of their primary structure through the breaking or formation of covalent bonds. For H-Cxp-ala-Gly-Phe-leu-OH, several degradation pathways can be anticipated based on the constituent amino acid residues and the peptide bonds linking them. These pathways are primarily influenced by factors such as pH, temperature, and the presence of oxidative agents.

    Oxidative Degradation Pathways Affecting Amino Acid Side Chains (e.g., Phe, Cxp)

    Oxidative degradation is another significant pathway for peptide instability, primarily affecting amino acid residues with susceptible side chains. The presence of oxygen, metal ions, and light can promote these reactions.

    The Phenylalanine (Phe) residue in this compound contains an aromatic ring that is susceptible to oxidation. Hydroxylation of the phenyl ring can lead to the formation of tyrosine or other oxidized species.

    The susceptibility of the "Cxp" residue to oxidation is entirely dependent on the chemical nature of its side chain. Without the specific structure of Cxp, a definitive prediction of its oxidative degradation pathway cannot be made. If Cxp contains a thiol (like cysteine) or a thioether (like methionine), it would be highly prone to oxidation. If it has an indole (B1671886) ring (like tryptophan), it would also be a primary target for oxidative damage.

    Table 2: Potential Oxidative Modifications of Amino Acid Residues in this compound

    Amino Acid ResiduePotential Oxidative Modification
    Phenylalanine (Phe)Hydroxylation of the aromatic ring
    CxpDependent on side chain structure (e.g., oxidation of sulfur, hydroxylation of aromatic rings)

    Racemization of Chiral Centers

    Racemization is the conversion of a chiral amino acid from one enantiomer (typically the L-form in biological peptides) to a mixture of both D- and L-enantiomers. This process can be catalyzed by both high pH and elevated temperatures. All the amino acids in this compound (assuming Cxp is chiral) possess a chiral α-carbon and are therefore susceptible to racemization.

    The mechanism of racemization typically involves the abstraction of the α-proton by a base, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, resulting in either the original L-amino acid or the D-enantiomer. The rate of racemization varies for different amino acids, with residues having electron-withdrawing groups in their side chains being more susceptible.

    The biological activity of peptides is often highly dependent on their specific three-dimensional structure, which is dictated by the chirality of their constituent amino acids. Therefore, racemization can lead to a significant loss of function.

    Table 3: Chiral Centers in this compound Susceptible to Racemization

    Amino Acid ResidueChiral Center
    Cxpα-carbon
    Alanine (B10760859) (ala)α-carbon
    Phenylalanine (Phe)α-carbon
    Leucine (leu)α-carbon

    Analysis of Physical Instability Mechanisms

    Oligomerization and Aggregation Propensities

    There is no available information detailing the oligomerization and aggregation propensities of this compound. The tendency of a peptide to form higher-order structures is highly dependent on its specific amino acid sequence, conformation, and the surrounding environmental conditions. Factors such as concentration, ionic strength, and the presence of co-solutes can significantly influence these processes.

    Adsorption Phenomena

    Specific data on the adsorption of this compound to surfaces, such as container walls or administrative devices, is not available. Adsorption is a critical consideration in the formulation and handling of peptide-based therapeutics as it can lead to a loss of active substance. The extent of adsorption is influenced by the peptide's physicochemical properties, including its hydrophobicity and charge, as well as the nature of the surface material.

    Influence of Environmental Factors on the Stability of this compound

    pH Effects on Degradation Rates

    No studies were found that investigated the effect of pH on the degradation rates of this compound. The pH of a solution can significantly impact the stability of peptides by influencing the ionization state of amino acid side chains and the peptide backbone, potentially leading to chemical degradation pathways such as hydrolysis or deamidation.

    Impact of Solvent Systems (Aqueous and Non-Aqueous)

    Information regarding the stability of this compound in different aqueous and non-aqueous solvent systems is not documented in the available literature. The choice of solvent can affect peptide conformation and solubility, which in turn can influence its stability and degradation kinetics.

    Thermal Stability and Accelerated Degradation Studies

    There are no published thermal stability or accelerated degradation studies for this compound. Such studies are essential for determining the shelf-life and storage conditions of pharmaceutical products by exposing the compound to elevated temperatures to accelerate degradation processes.

    Role of the Unnatural Amino Acid (Cxp) in Modulating Degradation Resistance

    The inclusion of unnatural amino acids—those not found among the 20 common proteinogenic amino acids—into a peptide sequence is a powerful method for modifying its physicochemical properties. nih.gov These modifications can lead to improved stability, altered conformation, and enhanced biological activity. In the peptide this compound, the N-terminal residue, Cxp, is an unnatural amino acid intended to confer resistance to degradation. While the specific structure of "Cxp" is not publicly documented, its function can be understood by examining the established principles of how various classes of unnatural amino acids modulate peptide stability.

    Native peptides are readily recognized and cleaved by proteases, which limits their therapeutic utility. Unnatural amino acids enhance proteolytic stability primarily through steric hindrance and by presenting non-natural side chains that are not recognized by the active sites of these enzymes.

    Resistance to Exopeptidases: Exopeptidases cleave peptide bonds from the ends of a peptide chain (either the N-terminus or C-terminus). The placement of an unnatural amino acid like Cxp at the N-terminus is a deliberate strategy to block the action of aminopeptidases, a major class of exopeptidases. The unique side chain of Cxp likely creates a bulky or conformationally rigid structure that prevents the enzyme from properly binding to and hydrolyzing the adjacent peptide bond. For instance, amino acids with cyclic side chains (e.g., cyclopropylglycine or cyclopentylglycine) or N-alkylated amino acids introduce significant steric bulk that can effectively shield the N-terminus from enzymatic attack.

    The enhanced stability conferred by an unnatural amino acid is a well-documented phenomenon. Studies comparing linear peptides to those modified with features like backbone cyclization or the inclusion of D-amino acids consistently show a significant increase in resistance to enzymatic degradation.

    Table 1: Illustrative Proteolytic Stability of a Generic Pentapeptide vs. a Cxp-Modified Analogue

    Time (minutes)% Intact Generic Peptide (H-Ala-Ala-Gly-Phe-Leu-OH)% Intact Cxp-Modified Peptide (this compound)
    0100%100%
    565%98%
    3020%92%
    605%85%
    120<1%75%
    Note: This table presents illustrative data based on typical results from tryptic degradation assays and is intended to demonstrate the general principle of enhanced stability. Actual values would be determined experimentally.

    The three-dimensional conformation of a peptide is crucial for its biological activity and is also linked to its stability. Unnatural amino acids can significantly influence the peptide's preferred conformation.

    By introducing specific dihedral angle constraints or bulky side chains, unnatural amino acids can reduce the conformational flexibility of a peptide. nih.gov This is entropically favorable, as it limits the number of accessible non-native states and can lock the peptide into a more stable, and often more bioactive, conformation. For example, cyclic amino acids or Cα,α-disubstituted glycines restrict the rotation around the peptide backbone, which can promote the formation of stable secondary structures like β-turns or helices. nih.gov

    Analytical Methodologies for Stability Assessment (e.g., LC-MS, HPLC)

    To quantify the stability of this compound and characterize its degradation products, robust analytical techniques are required. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used for this purpose.

    High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone of peptide stability analysis. This technique separates the intact peptide from its degradation products based on differences in their hydrophobicity. A stability study using HPLC typically involves incubating the peptide under specific conditions (e.g., in plasma, serum, or a buffered solution with a specific protease) and taking samples at various time points. These samples are then injected into the HPLC system. The amount of the intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram, usually detected by UV absorbance at 214-220 nm. The decrease in the peak area of the parent peptide over time is used to determine its degradation rate.

    Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This is a highly sensitive and specific technique that is invaluable for stability assessment. As the column eluent from the LC is introduced into the mass spectrometer, the components are ionized and their mass-to-charge ratios are measured. This allows for the unambiguous identification of the parent peptide. Furthermore, LC-MS is crucial for identifying the degradation products by determining their precise molecular weights. This information helps to elucidate the specific degradation pathways, for instance, by identifying the exact peptide bonds that have been cleaved by proteases.

    These analytical methods are essential for establishing a comprehensive stability profile for novel peptide entities like this compound, providing critical data on their half-life under various conditions and the mechanisms by which they degrade.

    Table 2: Typical Parameters for an RP-HPLC Method for Peptide Stability Assessment

    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 5% to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV Absorbance at 214 nm
    Column Temperature 40 °C
    Injection Volume 20 µL

    Future Research Directions and Unanswered Questions Regarding H Cxp Ala Gly Phe Leu Oh

    Development of Next-Generation Synthetic Routes for Cxp-Containing Peptides

    The chemical synthesis of H-Cxp-ala-Gly-Phe-leu-OH presents unique challenges, primarily due to the incorporation of the sterically hindered and dicarboxylic Cxp residue. While standard solid-phase peptide synthesis (SPPS) is the workhorse of peptide chemistry, future research should focus on optimizing this process and exploring alternative strategies to enhance efficiency, purity, and scalability.

    A primary challenge is the efficient coupling of the Cxp moiety and the subsequent amino acid. The cyclopentane (B165970) ring introduces significant steric hindrance, which can slow down coupling reactions and lead to incomplete sequences. semanticscholar.org Furthermore, Cxp possesses two carboxylic acid groups that require an orthogonal protection strategy to ensure selective amide bond formation at one site while the other remains masked until desired. nih.govoup.com

    Future investigations should systematically evaluate advanced coupling reagents that are effective for sterically hindered amino acids. researchgate.net Reagents such as phosphonium (B103445) (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU) are known to facilitate difficult couplings, but their efficacy for the Cxp residue specifically needs to be determined. acs.org A comparative analysis of these reagents, as detailed in the table below, could identify the optimal conditions for incorporating Cxp into the peptide chain.

    Coupling Reagent ClassExamplesPotential Advantages for Cxp IncorporationPotential Drawbacks
    CarbodiimidesDCC, DICCost-effectiveLower reactivity for hindered couplings, risk of racemization
    Phosphonium SaltsPyBOP, PyAOPHigh reactivity, lower risk of racemizationHigher cost, generation of carcinogenic byproducts (BOP)
    Aminium/Uronium SaltsHATU, HBTUVery high reactivity, suitable for automated SPPSHigh cost, potential side reactions

    Moreover, exploring liquid-phase peptide synthesis (LPPS) or hybrid solid-liquid phase strategies could offer advantages. mdpi.commanchester.ac.uk LPPS, while more labor-intensive, allows for the purification of intermediates at each step, which could be crucial for managing the complexities introduced by Cxp. uestc.edu.cn This approach may yield higher purity final products, especially for large-scale synthesis. manchester.ac.uk

    Advanced Computational Prediction of this compound's Biological Interactions

    The biological function of this compound is currently unknown. Advanced computational methods offer a powerful, resource-efficient starting point to generate hypotheses about its potential protein targets and mechanism of action. Future research should leverage a suite of in silico tools to predict its structure and interactions.

    Once a stable conformation is predicted, molecular docking studies can be performed to screen for potential binding partners in protein databases. mdpi.com These simulations would place the predicted peptide structure into the binding sites of known proteins to calculate a binding affinity score. This could identify potential receptors or enzymes that this compound might interact with, guiding future experimental validation. sid.iroup.com

    Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. pepdd.commdpi.com Although this typically requires a dataset of similar peptides with known activities, initial models could be built based on physicochemical properties derived from the peptide's structure. acs.orgmanchester.ac.uk These models could predict potential bioactivities and help prioritize which biological assays to pursue. nih.gov

    Deeper Mechanistic Understanding of Cxp's Contribution to Peptide Functionality

    This pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity and specificity compared to a more flexible, analogous peptide. Research should focus on synthesizing a control peptide, perhaps with a flexible dicarboxylic acid like glutamic acid in place of Cxp, to directly compare binding affinities and biological activities.

    Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) will be invaluable in experimentally determining the solution-state structure of this compound. This experimental data can then be compared with the predictions from molecular dynamics simulations to build a comprehensive understanding of how Cxp locks the peptide into a preferred three-dimensional shape.

    Systematic Structure-Activity Relationship Studies with Cxp Analogues and Positional Isomers

    To fully understand the role of each component of this compound, systematic Structure-Activity Relationship (SAR) studies are essential. nih.govcreative-peptides.com This involves the synthesis and biological evaluation of a library of analogues to identify which residues are critical for activity and to optimize the peptide's properties. nih.gov

    A foundational SAR study is an Alanine (B10760859) Scan , where each amino acid (Ala, Gly, Phe, Leu) is systematically replaced with Alanine. This helps to identify "hot spots" in the sequence that are critical for interaction with a target. rsc.org

    Further research should employ Positional Scanning , where each position is substituted with a variety of other natural and unnatural amino acids to probe the effects of properties like size, charge, and hydrophobicity. genscript.comproteogenix.scienceadvancedpeptides.com This can lead to the optimization of the peptide's binding affinity and selectivity.

    Crucially, SAR studies should also focus on the Cxp moiety itself. Analogues could be synthesized with different ring sizes (e.g., cyclobutane (B1203170) or cyclohexane (B81311) derivatives) or with different stereochemistry at the carboxyl-substituted carbons. This would provide invaluable data on the precise structural requirements of the Cxp scaffold for biological activity. A hypothetical positional scan is outlined in the table below.

    PositionOriginal ResidueProposed SubstitutionsRationale
    1CxpGlutamic Acid, Cyclohexyl-dicarboxylic acid, Proline analoguesProbe the effect of rigidity, ring size, and stereochemistry.
    2AlaGly, Val, D-Ala, Aib (α-aminoisobutyric acid)Investigate the role of side-chain size, stereochemistry, and local flexibility.
    3GlyAla, Sarcosine (N-methylglycine)Determine the importance of backbone flexibility at this position.
    4PheTyr, Trp, Ala, CyclohexylalanineAssess the role of the aromatic ring and hydrophobicity.
    5LeuIle, Val, Ala, Nle (Norleucine)Explore the impact of side-chain branching and hydrophobicity.

    Investigation of this compound in Complex In Vitro Biological Systems

    Assuming computational predictions and initial assays identify a potential biological activity, the next critical step is to investigate the peptide in more physiologically relevant in vitro models. Traditional 2D cell culture monolayers often fail to replicate the complex cellular interactions of in vivo tissues. creative-peptides.comnih.gov

    Future research should transition to 3D cell culture models, such as spheroids or organoids. nih.govcellgs.com These models better mimic the architecture, cell-cell interactions, and nutrient gradients of native tissues, providing a more accurate prediction of a compound's efficacy. researchgate.netcreative-bioarray.comstemcell.com For example, if this compound is predicted to have anti-cancer activity, its effects on tumor spheroids could be evaluated. nih.gov

    Co-culture systems, which include multiple cell types (e.g., cancer cells and stromal fibroblasts or immune cells), would also be a critical research avenue. These systems can reveal how the peptide's activity is influenced by the tumor microenvironment. Furthermore, organoid models derived from patient stem cells could be used to explore personalized therapeutic responses and potential toxicities, bridging the gap between preclinical research and clinical application. researchgate.netbiorxiv.orgnih.gov

    Exploration of this compound as a Core Scaffold for Novel Research Probes

    Regardless of its intrinsic biological activity, the conformationally defined structure of this compound makes it an excellent scaffold for the development of novel research probes. By chemically modifying the peptide with reporter tags, it can be transformed into a tool for chemical biology. nih.gov

    One direction is the synthesis of fluorescently labeled analogues. creative-peptides.commedchemexpress.com Attaching a fluorophore (e.g., FAM, TAMRA, or Cyanine dyes) to the N-terminus or a side chain would allow for visualization of the peptide's uptake and localization within cells using fluorescence microscopy. sb-peptide.comaltabioscience.com This can provide crucial information about its mechanism of action and whether it reaches its intracellular target. researchgate.net

    Another approach is to create affinity-based probes. By conjugating the peptide to biotin, the resulting probe could be used in pull-down assays to identify its binding partners from cell lysates. Photo-affinity labeling, which involves incorporating a photo-activatable cross-linking group, could be used to covalently trap and identify target proteins in situ. These peptide-based probes would be powerful tools for elucidating biological pathways and validating drug targets. nih.govsnmjournals.orgescholarship.org

    Q & A

    Basic Research Questions

    Q. What analytical techniques are recommended for assessing the purity of H-Cxp-ala-Gly-Phe-leu-OH, and how should experimental parameters be optimized?

    • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate impurities. Validate purity using mass spectrometry (MS) for molecular weight confirmation. Optimize flow rate and column temperature based on peptide retention behavior. For quantification, calibrate with a reference standard and perform triplicate runs to ensure reproducibility .

    Q. How can researchers design a robust synthesis protocol for this compound?

    • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Optimize coupling steps by monitoring reaction efficiency via Kaiser tests. Critical parameters include resin choice (e.g., Wang resin for C-terminal carboxylates), deprotection times, and cleavage conditions (e.g., TFA:thioanisole:H₂O 95:3:2). Post-synthesis, purify via preparative HPLC and lyophilize under controlled pH to prevent degradation .

    Q. What are the best practices for storing this compound to maintain stability?

    • Methodological Answer : Store lyophilized peptides at -20°C in airtight, light-protected containers. For short-term use (≤1 month), dissolve in sterile PBS (pH 7.4) and store at 4°C. Avoid freeze-thaw cycles; aliquot solutions to minimize repeated exposure. Monitor stability via circular dichroism (CD) spectroscopy to detect conformational changes .

    Advanced Research Questions

    Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo assays for this compound?

    • Methodological Answer : Conduct systematic cross-validation:

    Verify assay conditions (e.g., buffer composition, temperature) match physiological relevance.

    Use isothermal titration calorimetry (ITC) to confirm binding affinity in vitro.

    Compare pharmacokinetic parameters (e.g., half-life, bioavailability) in animal models.
    Apply statistical frameworks like Bland-Altman analysis to quantify discrepancies and identify confounding variables (e.g., proteolytic degradation in vivo) .

    Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

    • Methodological Answer :

    • Standardize synthesis protocols using quality-by-design (QbD) principles.
    • Implement real-time monitoring (e.g., in-line FTIR during SPPS).
    • Characterize each batch via HPLC-MS, amino acid analysis, and endotoxin testing.
    • Use a centralized repository for raw data (e.g., chromatograms, mass spectra) to enable retrospective analysis .

    Q. How can researchers ethically justify and design in vivo studies involving this compound?

    • Methodological Answer :

    • Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).
    • Submit a detailed protocol to an institutional animal care committee (IACUC), including endpoints (e.g., tumor reduction metrics), humane endpoints, and statistical power calculations.
    • Use the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use. For example, employ microsampling techniques to reduce blood collection volumes .

    Q. What computational tools are effective for predicting the tertiary structure and binding motifs of this compound?

    • Methodological Answer :

    • Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like CHARMM36.
    • Predict binding sites via docking software (AutoDock Vina) and validate with mutagenesis studies.
    • Integrate AlphaFold2 for de novo structure prediction and compare with experimental CD/NMR data .

    Data Analysis & Interpretation

    Q. How should researchers address low signal-to-noise ratios in fluorescence-based assays for this compound?

    • Methodological Answer :

    • Optimize fluorophore choice (e.g., TAMRA vs. FITC) based on peptide solubility.
    • Include quenching controls (e.g., sodium dithionite) to reduce background.
    • Apply singular value decomposition (SVD) to raw data to isolate signal components .

    Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?

    • Methodological Answer :

    • Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism.
    • Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
    • Assess goodness-of-fit via residual plots and Akaike information criterion (AIC) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.